8-Oxononanoic acid CAS 25542-64-7 properties
8-Oxononanoic acid CAS 25542-64-7 properties
An In-Depth Technical Guide to 8-Oxononanoic Acid (CAS 25542-64-7) for Advanced Research and Development
Introduction
8-Oxononanoic acid (CAS 25542-64-7) is a medium-chain oxo-fatty acid that has garnered significant interest within the scientific community. As a derivative of nonanoic acid, its bifunctional nature, possessing both a terminal carboxylic acid and a ketone group, makes it a versatile building block and a biologically active molecule. This guide provides a comprehensive overview of its chemical properties, biological significance, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
The unique structural characteristics of 8-Oxononanoic acid dictate its physical and chemical behavior. A fundamental understanding of these properties is crucial for its application in experimental design, from selecting appropriate solvent systems to predicting its reactivity.
| Property | Value | Source |
| CAS Number | 25542-64-7 | [1] |
| Molecular Formula | C9H16O3 | [1] |
| Molecular Weight | 172.22 g/mol | [1][2] |
| IUPAC Name | 8-oxononanoic acid | N/A |
| SMILES | CC(=O)CCCCCCC(=O)O | [1][3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [5][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Storage | Recommended at -20°C for long-term stability | [4][5] |
Note: Some sources refer to the isomeric 9-oxononanoic acid, which shares the same molecular formula and weight but differs in the position of the oxo group.
Biochemical Significance and Mechanism of Action
8-Oxononanoic acid is not merely an inert chemical intermediate; it exhibits notable biological activity, primarily through the inhibition of key enzymatic pathways. This activity forms the basis of its potential therapeutic applications.
Inhibition of Lipid Biosynthesis
A primary mechanism of action for 8-Oxononanoic acid is its role as an inhibitor of acetyl-CoA carboxylase (ACCase).[1][2] ACCase is the rate-limiting enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA. By blocking this critical step, 8-Oxononanoic acid effectively curtails the production of new fatty acids.[1] This is particularly relevant in oncology research, as many cancer cells exhibit upregulated lipid biosynthesis to support rapid proliferation and membrane formation.
The inhibitory effect extends to other enzymes involved in lipid metabolism and cellular growth, including tyrosinase and β-glucosidase, which contributes to its observed anti-cancer properties.[1]
Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by 8-Oxononanoic acid.
Natural Occurrence and Other Biological Roles
While often utilized as a synthetic reagent, related oxo-fatty acids are found in nature. For instance, 9-oxononanoic acid has been identified in organisms like Solanum tuberosum (potato).[2] These molecules can arise from the oxidation of unsaturated fatty acids like linoleic acid.[4] In rats, 9-oxononanoic acid has been shown to decrease the synthesis of new fatty acids in the liver while increasing the activity of carnitine palmitoyltransferase, a key enzyme in fatty acid beta-oxidation.[4] This suggests a broader role in regulating lipid homeostasis.
Synthesis and Derivatization Strategies
The utility of 8-Oxononanoic acid in drug development and materials science is significantly enhanced by its capacity to serve as a versatile synthetic precursor.
Enzymatic Synthesis
Biocatalytic methods offer a green and highly specific route to synthesizing oxo-fatty acids. One established pathway involves a two-enzyme cascade to convert linoleic acid into 9-oxononanoic acid.[7] This process utilizes a lipoxygenase to form a hydroperoxy intermediate, which is then cleaved by a hydroperoxide lyase.[7] While this produces the 9-oxo isomer, similar principles can be applied to generate other oxo-fatty acids. The choice to run the enzymatic reactions sequentially rather than concurrently has been shown to improve yields.[7]
Chemical Derivatization for Conjugation
The terminal carboxylic acid group is a prime handle for covalent modification. It can be readily activated to react with primary amines on proteins, peptides, or small molecule drugs to form stable amide bonds. This makes 7-methyl-8-oxononanoic acid, a related compound, a useful intermediate for creating conjugated molecules.[5] Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU are employed to facilitate this reaction.[5] This strategy is fundamental in the development of antibody-drug conjugates (ADCs) and other targeted delivery systems.
Caption: Conceptual workflow for amine conjugation using 8-Oxononanoic acid.
Applications in Drug Development and Research
The unique combination of biological activity and chemical versatility makes 8-Oxononanoic acid a valuable tool in several areas of pharmaceutical R&D.
Oncology and Vaccine Development
As previously discussed, the ability of 8-Oxononanoic acid to inhibit lipid biosynthesis and cancer cell growth positions it as a compound of interest for anti-cancer research.[1] Beyond direct cytotoxicity, it has been utilized in the preparation of cancer vaccines. Specifically, it serves as a component in glycolipid-peptide conjugates that act as Toll-like receptor 9 (TLR9) agonists, which are known to stimulate a potent anti-tumor immune response.[]
Cardiovascular Research
The presence of fatty acids like 8-Oxononanoic acid has been linked to potential benefits in cardiovascular health.[1] Its role in modulating lipid metabolism, including decreasing fatty acid synthesis and promoting oxidation, is a key area of investigation for mitigating risks associated with cardiovascular disease.[1][4]
Drug Delivery Systems
The principles of conjugation described above are directly applicable to advanced drug delivery. Fatty acids are integral components of lipid nanoparticles (LNPs), which are widely used to encapsulate and deliver nucleic acids (like mRNA and siRNA) and small molecules.[9] The carboxylic acid moiety of 8-Oxononanoic acid can be used to anchor it to other lipids or targeting ligands, while the fatty acid chain contributes to the overall structure and stability of the nanoparticle. This allows for the creation of sophisticated, biodegradable delivery vehicles.[9][10]
Analytical Methodologies
Accurate detection and quantification are essential for both research and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible method for analyzing organic acids.
General HPLC-UV Protocol for Organic Acid Analysis
While a specific, validated protocol for 8-Oxononanoic acid was not detailed in the provided literature, a general methodology can be adapted from standard practices for similar short- to medium-chain organic acids.[11]
Objective: To separate and quantify 8-Oxononanoic acid in a sample matrix.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[11]
-
C18 reverse-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
8-Oxononanoic acid reference standard.
-
Sample diluent (e.g., Mobile Phase A or water/acetonitrile mixture).
Procedure:
-
Standard Preparation: Prepare a stock solution of 8-Oxononanoic acid in a suitable solvent (e.g., methanol). Create a series of calibration standards by serially diluting the stock solution with the sample diluent.
-
Sample Preparation: Dissolve or dilute the sample containing 8-Oxononanoic acid in the sample diluent. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection: 210 nm (where carboxylic acids typically absorb).
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 10%).
-
Linearly increase the percentage of Mobile Phase B over 15-20 minutes to elute the analyte.
-
Include a wash step with a high percentage of Mobile Phase B to clean the column.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
-
Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Inject the prepared samples.
-
Quantification: Identify the 8-Oxononanoic acid peak in the sample chromatogram by comparing its retention time to the standard. Quantify the amount using the linear regression equation from the standard curve.
Rationale: Reverse-phase HPLC is ideal for separating moderately polar organic molecules. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and sharper peak shapes on the C18 stationary phase. A gradient elution is necessary to effectively elute compounds with varying polarities.
Caption: Standard workflow for quantification of 8-Oxononanoic acid by HPLC-UV.
Other powerful techniques for analysis include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and specificity, and Gas Chromatography (GC) after appropriate derivatization.[11]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
-
Hazard Identification: 8-Oxononanoic acid is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[13] Use only in a well-ventilated area or under a chemical fume hood.[12][14]
-
Handling: Avoid breathing dust, fumes, or vapors.[13] Wash hands thoroughly after handling.[14] Prevent contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] For long-term stability, storage at -20°C is recommended.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[12]
Conclusion
8-Oxononanoic acid is a multifaceted molecule with significant potential in both basic research and applied drug development. Its ability to modulate key metabolic pathways, combined with its utility as a chemical building block for complex conjugates and delivery systems, makes it a valuable asset for the scientific community. A thorough understanding of its properties, from its biochemical mechanism of action to its analytical quantification and safe handling, is essential for unlocking its full potential in creating next-generation therapeutics and research tools.
References
-
Chemsrc. (n.d.). 8-Oxononanoic acid methyl ester | CAS#:34455-70-4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Oxononanoic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Keto-8-Aminopelargonic Acid. PubChem Compound Database. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. Retrieved from [Link]
-
MDPI. (2021). Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. Retrieved from [Link]
-
Natural Products Atlas. (2022). Showing NP-Card for 9-Oxononanoic acid (NP0044542). Retrieved from [Link]
-
MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
-
Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
AZoNano. (2023). WHITEPAPER - PLGA Nanoparticles - Bridging the Gap From R&D to GMP. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 25542-64-7|8-Oxononanoic acid|BLD Pharm [bldpharm.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 7-methyl-8-oxononanoic acid, 407627-97-8 | BroadPharm [broadpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. researchgate.net [researchgate.net]
- 9. LP01 & Analogues for Drug Delivery | BroadPharm [broadpharm.com]
- 10. WHITEPAPER - PLGA Nanoparticles - Bridging the Gap From R&D to GMP - Drug Development and Delivery [drug-dev.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
